BE“GHE Foundational & Exploratory

Check Availability & Pricing

3-Chloro-6-(4-methoxyphenyl)pyridazine CAS
number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Chloro-6-(4-
Compound Name:
methoxyphenyl)pyridazine

Cat. No.: B028087

In-Depth Technical Guide: 3-Chloro-6-(4-
methoxyphenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
CAS Number: 58059-31-7[1][2]

Molecular Formula: C11HeCIN20[1][2]

This document provides a comprehensive technical overview of 3-Chloro-6-(4-
methoxyphenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and
drug discovery. The information presented herein is intended to support research and
development activities by providing key data on its chemical properties, synthesis, and
potential biological activities.

Physicochemical and Spectral Data

While detailed experimental data for this specific compound is not widely published, the
following table summarizes its key physicochemical properties. Additionally, predicted spectral
characteristics based on its structure and data from closely related analogs are provided for
reference.
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Property Value Source

Molecular Weight 220.66 g/mol [1112]

INChl=1S/C11H9CIN20/c1-15-
InChl 9-4-2-8(3-5-9)10-6-7-11(12)14-
13-10/h2-7H,1H3

TZBSFHQGJIBFLX-
InChlKey [2]
UHFFFAOYSA-N

COC1=CC=C(C=C1)C2=CC=
SMILES [2]
C(N=N2)Cl

159.8, 157.1, 144.3, 129.5,
128.8, 127.3, 122.9, 114.6, [3]
55.5

Predicted 3C NMR Chemical
Shifts (ppm)

Synthesis and Characterization

A general and common method for the synthesis of 3-chloropyridazine derivatives involves the
chlorination of the corresponding pyridazin-3(2H)-one precursor. This transformation is typically
achieved using a chlorinating agent such as phosphorus oxychloride (POCIs). The pyridazinone
precursor can be synthesized through the condensation of a suitable 1,4-dicarbonyl compound
with hydrazine hydrate.

A patent describes a process for preparing the related 3-chloro-6-(2-hydroxyphenyl)-
pyridazines by reacting the corresponding 6-(2-hydroxyphenyl)-3(2H)-pyridazinone with
phosphorus oxychloride in the presence of a disubstituted formamide.[4] While a specific
detailed protocol for 3-Chloro-6-(4-methoxyphenyl)pyridazine is not readily available in the
reviewed literature, the following represents a plausible experimental workflow based on
established chemical principles for this class of compounds.

Experimental Workflow: Synthesis and Characterization
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General Synthesis and Characterization Workflow
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Caption: A logical workflow for the synthesis and characterization of 3-Chloro-6-(4-
methoxyphenyl)pyridazine.

Potential Biological Activities and Signaling
Pathways

The pyridazine scaffold is a recognized "privileged structure” in medicinal chemistry, with
numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-
inflammatory, and antimicrobial properties.[5][6]

Anticancer Potential and Kinase Inhibition

Several studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as
potent anticancer agents. Research has shown that compounds with this core structure can
target and inhibit key signaling kinases involved in cancer cell proliferation and survival, such
as c-Jun N-terminal kinase (JNK) and Cyclin-Dependent Kinase 2 (CDK2).

While specific inhibitory data for 3-Chloro-6-(4-methoxyphenyl)pyridazine is not available,
the following table presents data for structurally related pyridazine derivatives, illustrating the
potential of this chemical class.

Compound . Cancer Cell
Target Kinase . ICso0 Source
Class Line

3,6-disubstituted
o CDK2 T-47D (Breast) 0.43-35.9 uyM
pyridazines

3,6-disubstituted MDA-MB-231

o 0.99 - 34.59 pM
pyridazines (Breast)

3,6-disubstituted
o CDK2 - 20.1-151 nM
pyridazines

The inhibition of kinases like JNK and CDK2 can disrupt critical cellular signaling pathways,
leading to cell cycle arrest and apoptosis in cancer cells.

Potential Signaling Pathway Interactions
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Based on the activity of related compounds, 3-Chloro-6-(4-methoxyphenyl)pyridazine could
potentially modulate the following signaling pathways:

Potential Kinase Inhibition by Pyridazine Derivatives

3-Chloro-6-(4-methoxyphenyl)pyridazine
(Potential Inhibitor)

Inhibition Imhibition

/JNK Signaling Pathway\ /CDKZ Signaling Pathway\

(Glls Phase Transitior)

Click to download full resolution via product page

Caption: Potential inhibition of JINK and CDK2 signaling pathways by pyridazine derivatives.

Antiangiogenic and Antioxidant Activities

Research on other chlorinated pyridazinone derivatives has also indicated potential
antiangiogenic and antioxidant activities. Some compounds have been shown to inhibit
proangiogenic cytokines and exhibit radical scavenging properties.[7]

Experimental Protocols for Biological Assays

Detailed experimental protocols for assessing the biological activity of 3-Chloro-6-(4-
methoxyphenyl)pyridazine are not available in the public domain. However, the following
outlines general methodologies for key assays based on the activities of related compounds.
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In Vitro Kinase Inhibition Assay (General Protocol)

This assay would quantify the ability of the test compound to inhibit the activity of a specific
kinase, such as JNK1 or CDK2.

e Reagents and Materials:

[e]

Recombinant human kinase (e.g., JINK1, CDK2/Cyclin E)

o Kinase-specific substrate peptide

o ATP (Adenosine triphosphate)

o Kinase assay buffer

o Test compound (3-Chloro-6-(4-methoxyphenyl)pyridazine) dissolved in DMSO
o Detection reagent (e.g., ADP-Glo™ Kinase Assay)

o Microplate reader

e Procedure:

[e]

A kinase reaction is set up in a microplate well containing the kinase, substrate, and assay
buffer.

o The test compound is added at various concentrations.
o The reaction is initiated by the addition of ATP.
o The plate is incubated at a specified temperature for a set period.

o The reaction is stopped, and the amount of product formed (or remaining ATP) is
guantified using a detection reagent and a microplate reader.

o 1Cso values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay - General Protocol)
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This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.

e Reagents and Materials:
o Cancer cell line of interest (e.g., breast, liver, leukemia)
o Cell culture medium and supplements
o Test compound dissolved in DMSO
o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
o Solubilization solution (e.g., DMSO, isopropanol with HCI)
o 96-well microplates
o Microplate reader
e Procedure:
o Cells are seeded into 96-well plates and allowed to adhere overnight.
o The cells are then treated with various concentrations of the test compound.

o After a specified incubation period (e.g., 48 or 72 hours), the MTT solution is added to
each well.

o The plates are incubated to allow for the formation of formazan crystals by viable cells.
o A solubilization solution is added to dissolve the formazan crystals.
o The absorbance is measured at a specific wavelength using a microplate reader.

o Cell viability is expressed as a percentage of the control (untreated cells), and ICso values
are determined.

This technical guide provides a foundational understanding of 3-Chloro-6-(4-
methoxyphenyl)pyridazine for researchers and drug development professionals. Further
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experimental investigation is warranted to fully elucidate its synthesis, spectral properties, and
biological activity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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